molecular formula C11H13F3O2 B1447463 3-(Tert-butoxy)-5-(trifluoromethyl)phenol CAS No. 1243450-56-7

3-(Tert-butoxy)-5-(trifluoromethyl)phenol

Cat. No.: B1447463
CAS No.: 1243450-56-7
M. Wt: 234.21 g/mol
InChI Key: CXLBGBOEQKLXJN-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-(trifluoromethyl)phenol: is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-5-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto a phenol ring. One common method is the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced technologies such as microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(tert-butoxy)-5-(trifluoromethyl)phenol is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis .

Biology: The compound’s biological applications include its use as a precursor for developing pharmaceuticals and agrochemicals. Its structural features can be exploited to design molecules with specific biological activities .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .

Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 3-(Tert-butoxy)-4-(trifluoromethyl)phenol
  • 3-(Tert-butoxy)-5-(difluoromethyl)phenol
  • 3-(Tert-butoxy)-5-(trifluoromethyl)aniline

Uniqueness: 3-(Tert-butoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the phenol ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLBGBOEQKLXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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